6-Oxa-1-thiaspiro[2.5]octane
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Overview
Description
6-Oxa-1-thiaspiro[2.5]octane is an organic compound with the molecular formula C6H10OS. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains both oxygen and sulfur atoms, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Oxa-1-thiaspiro[2.5]octane involves the reaction of trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide. This mixture is then reacted with tetrahydrothiopyran-4-one to yield the desired compound. The reaction is typically carried out at room temperature under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for 6-Oxa-1-thiaspiro[2The use of common reagents and mild reaction conditions makes this process feasible for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-thiaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxa-1-thiaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur and oxygen metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxa-1-thiaspiro[2.5]octane involves its interaction with various molecular targets. The oxygen and sulfur atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The spiro structure also allows for unique interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-thiaspiro[2.5]octane: A similar compound with a slightly different arrangement of atoms.
1-Oxa-6-azaspiro[2.5]octane: Contains a nitrogen atom instead of sulfur.
1-Oxa-6-thiaspiro[2.5]octane-6,6-dioxide: An oxidized form of the compound.
Uniqueness
6-Oxa-1-thiaspiro[2.5]octane is unique due to its specific arrangement of oxygen and sulfur atoms within the spiro structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
86847-94-1 |
---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
6-oxa-1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2 |
InChI Key |
RKFOZEUYJOCFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CS2 |
Origin of Product |
United States |
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